1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Overview
Description
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Discovery and Potassium-Competitive Acid Blocking (P-CAB) Mechanism
TAK-438 was identified as a novel and potent potassium-competitive acid blocker (P-CAB) through the synthesis of pyrrole derivatives aimed at developing compounds with low log D and high ligand-lipophilicity efficiency (LLE) values. This compound exhibited potent inhibitory activity against H(+),K(+)-ATPase and demonstrated significant gastric acid secretion inhibitory action in vivo, surpassing the efficacy and duration of action of proton pump inhibitors (PPIs). It was selected for further development for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases due to its superior potency and longer action duration (Yasuyoshi Arikawa et al., 2012).
Comparative Studies with Lansoprazole
Further studies compared TAK-438's antisecretory effect with Lansoprazole, a widely used PPI, in animal models. TAK-438 demonstrated a more potent and longer-lasting inhibitory effect on histamine-stimulated gastric acid secretion in rats and dogs compared to Lansoprazole. Pharmacokinetic studies revealed TAK-438's high accumulation and slow clearance from gastric tissue, indicating a novel mechanism of action that could improve current PPI-based treatment of acid-related diseases (Yasunobu Hori et al., 2011).
Exploration of Chemical Structures and Therapeutic Potential
Research into the chemical structure and therapeutic potential of derivatives related to TAK-438 has expanded into various areas, including the synthesis of heterocyclic Schiff bases showing potential as anticonvulsant agents and novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity. These studies underscore the chemical's versatility and potential in treating different conditions beyond acid-related diseases (S. Pandey & R. Srivastava, 2011; J. Sniecikowska et al., 2019).
properties
IUPAC Name |
1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-20-10-12-9-16(14-6-2-3-7-15(14)19)22(17(12)18)25(23,24)13-5-4-8-21-11-13/h2-9,11,20H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMSFPNMHPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro Vonoprazan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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